N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide
Overview
Description
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromophenyl group, a chloro group, and an ethoxy group attached to a quinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while ethoxylation can be done using ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities. It may serve as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Interfering with DNA: Binding to DNA and disrupting its replication and transcription processes.
Modulating Cellular Pathways: Affecting various cellular signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar in having a bromophenyl group and showing antimicrobial activity.
4-bromophenyl 4-bromobenzoate: Another bromophenyl derivative with different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents on the quinoline core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKMKCUQHKAXHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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